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DMT-dG(dmf) Phosphoramidite

Cat. No.: B1436838
M. Wt: 824.9 g/mol
InChI Key: YRQAXTCBMPFGAN-UNHDIWNRSA-N
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Description

Contextualizing DMT-dG(dmf) Phosphoramidite (B1245037) within Oligonucleotide Synthesis

Oligonucleotide synthesis is a cyclical process that sequentially adds one nucleotide at a time to a growing DNA or RNA chain. twistbioscience.com DMT-dG(dmf) Phosphoramidite serves as the source for the deoxyguanosine (dG) base. fishersci.at In this process, the phosphoramidite moiety at the 3'-position of the sugar ring is activated and reacts with the free 5'-hydroxyl group of the nucleotide chain, which is attached to a solid support. atdbio.comnih.gov This forms a new phosphite (B83602) triester linkage. biotage.com The key to the success of this method is the use of protecting groups to prevent unwanted side reactions at other reactive sites on the molecule. wikipedia.org

Evolution of Phosphoramidite Chemistry in DNA/RNA Synthesis

The development of phosphoramidite chemistry in the early 1980s by Marvin Caruthers and his colleagues was a revolutionary step in biotechnology. wikipedia.orgtrilinkbiotech.com Earlier methods, such as the phosphodiester and phosphotriester approaches, were slow, inefficient, and produced low yields of the desired oligonucleotide. trilinkbiotech.com The introduction of nucleoside phosphoramidites provided stable, yet reactive, building blocks that could be activated under mild conditions to achieve near-quantitative coupling efficiencies. twistbioscience.comnih.gov This breakthrough paved the way for the automation of DNA synthesis, making custom oligonucleotides readily accessible for a wide range of applications. trilinkbiotech.com Over the years, further refinements have been made, including the development of different protecting groups to enhance stability and deprotection efficiency. acs.org

Significance of Protecting Groups in Nucleoside Phosphoramidites

Protecting groups are temporary chemical modifications that mask reactive functional groups on the nucleoside, ensuring that the desired chemical reaction occurs only at the intended site. wikipedia.org In this compound, there are three key protecting groups:

The 5'-Dimethoxytrityl (DMT) group: This bulky group protects the 5'-hydroxyl group of the deoxyribose sugar. wikipedia.orgintegrated-mcat.com Its acid-labile nature allows for its easy removal at the beginning of each synthesis cycle, freeing the hydroxyl group for the next coupling reaction. atdbio.com The release of the DMT cation, which is bright orange, also serves as a convenient method to monitor the efficiency of each coupling step. atdbio.comwikipedia.org

The N-dimethylformamidine (dmf) group: This group protects the exocyclic amino group of the guanine (B1146940) base. atdbio.com This prevents the amino group from participating in unwanted side reactions during the synthesis cycle. The dmf group is considered a "fast-deprotecting" group, meaning it can be removed under milder basic conditions and in a shorter time compared to traditional protecting groups like isobutyryl (ibu). sigmaaldrich.comsigmaaldrich.com This is particularly advantageous for the synthesis of guanine-rich sequences, where incomplete deprotection can be an issue. sigmaaldrich.com

The 3'-Cyanoethyl group: This group protects the phosphorus atom of the phosphoramidite moiety. wikipedia.orgtwistbioscience.com It is stable throughout the synthesis cycles and is removed at the end of the entire process under basic conditions. wikipedia.org

The strategic use of these orthogonal protecting groups, which can be removed under different specific conditions, is fundamental to the success of phosphoramidite chemistry. wikipedia.org

Protecting GroupLocationFunctionDeprotection Condition
Dimethoxytrityl (DMT) 5'-hydroxyl of the sugarPrevents unwanted polymerization during synthesis; allows for monitoring of coupling efficiency. atdbio.comwikipedia.orgintegrated-mcat.comMild acid (e.g., trichloroacetic acid). atdbio.com
Dimethylformamidine (dmf) Exocyclic amino group of guaninePrevents side reactions at the base; allows for rapid deprotection. sigmaaldrich.comatdbio.comBasic conditions (e.g., concentrated ammonium (B1175870) hydroxide). sigmaaldrich.comatdbio.com
Cyanoethyl Phosphorus of the phosphoramiditeProtects the phosphite triester during synthesis. wikipedia.orgtwistbioscience.comBasic conditions during final cleavage from the solid support. wikipedia.org

Overview of this compound's Role in Modern Molecular Biology Research

The availability of high-purity synthetic oligonucleotides, made possible by reagents like this compound, has been a driving force in the advancement of molecular biology. These custom-made DNA sequences are essential tools in a vast array of research and diagnostic applications.

Key Research Applications:

ApplicationDescription
Polymerase Chain Reaction (PCR) Synthetic oligonucleotides are used as primers to amplify specific DNA sequences. leapchem.com
DNA Sequencing Oligonucleotides serve as primers for sequencing reactions.
Gene Synthesis Entire genes can be constructed by ligating a series of synthetic oligonucleotides.
DNA Probes Labeled oligonucleotides are used to detect specific DNA or RNA sequences in techniques like Southern and Northern blotting, and in situ hybridization. leapchem.com
Antisense Technology and RNA Interference (RNAi) Synthetic oligonucleotides are used to modulate gene expression for research and therapeutic purposes. leapchem.com
Aptamer Selection Oligonucleotides are used to generate libraries for the selection of aptamers, which are nucleic acid molecules that bind to specific target molecules. leapchem.com
Site-Directed Mutagenesis Oligonucleotides with specific base changes are used to introduce mutations into genes to study protein function.

The stability and high coupling efficiency of this compound, along with the rapid deprotection afforded by the dmf group, make it a reliable and efficient choice for synthesizing the guanosine-containing oligonucleotides that are fundamental to these and many other molecular biology techniques. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H53N8O7P B1436838 DMT-dG(dmf) Phosphoramidite

Properties

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQAXTCBMPFGAN-UNHDIWNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53N8O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Methodology of Dmt Dg Dmf Phosphoramidite

Precursor Derivatization and Protection Strategies for Deoxyguanosine

The synthesis of DMT-dG(dmf) phosphoramidite (B1245037) from the parent nucleoside, deoxyguanosine, necessitates a strategic application of protecting groups to shield reactive functional groups that are not intended to react during the oligonucleotide synthesis cycle. This ensures the desired regioselectivity and prevents unwanted side reactions. The primary sites for protection on deoxyguanosine are the 5'-hydroxyl group and the exocyclic amino group of the guanine (B1146940) base.

Protection of the 5'-Hydroxyl Group with Dimethoxytrityl (DMT)

The protection of the 5'-hydroxyl group is the initial step in the preparation of a nucleoside phosphoramidite. The dimethoxytrityl (DMT) group is the most commonly employed protecting group for this purpose in oligonucleotide synthesis. journalirjpac.comwikipedia.org The DMT group is introduced by reacting the nucleoside with dimethoxytrityl chloride in the presence of a base, such as pyridine (B92270).

The selection of the DMT group is predicated on several key advantages. Its bulky nature provides steric hindrance, which contributes to the selective protection of the more accessible primary 5'-hydroxyl group over the secondary 3'-hydroxyl group. researchgate.net Furthermore, the DMT group is acid-labile, allowing for its facile removal under mild acidic conditions, typically with a solution of dichloroacetic or trichloroacetic acid in an inert solvent, at each cycle of oligonucleotide synthesis to free the 5'-hydroxyl for the next coupling reaction. glenresearch.comnih.gov This deprotection step is often monitored spectrophotometrically, as the released DMT cation has a characteristic orange color. wikipedia.org

Dimethylformamidine (dmf) as an Exocyclic Amine Protecting Group on Guanine

The exocyclic amino group of guanine is nucleophilic and must be protected to prevent side reactions during phosphitylation and oligonucleotide synthesis. journalirjpac.com The dimethylformamidine (dmf) group is an amidine-type protecting group used for this purpose. glenresearch.comresearchgate.net It is introduced by treating the 5'-O-DMT-deoxyguanosine with N,N-dimethylformamide dimethyl acetal (B89532). researchgate.netnih.gov

The use of the dmf protecting group for guanine offers several notable advantages, particularly in the context of high-throughput and rapid oligonucleotide synthesis. sigmaaldrich.comsigmaaldrich.com A primary benefit is the significantly faster deprotection kinetics compared to more traditional protecting groups like isobutyryl (iBu). sigmaaldrich.comqualitysystems.com.tw The dmf group can be removed under milder basic conditions or with shorter treatment times, which is advantageous for the synthesis of oligonucleotides containing base-labile modifications. glenresearch.com

Specifically, the deprotection of dG(dmf) can be achieved with concentrated ammonia (B1221849) in 2 hours at 55°C or 1 hour at 65°C. sigmaaldrich.comsigmaaldrich.com This is a substantial reduction in time compared to the conditions required for the removal of the iBu group. biosearchtech.com Furthermore, the dmf-protected deoxyguanosine monomer is particularly well-suited for the synthesis of G-rich sequences, where incomplete deprotection can be a significant issue with other protecting groups. sigmaaldrich.comsigmaaldrich.com The use of dmf in these cases leads to a reduction in incomplete deprotection and ultimately results in a higher purity of the final oligonucleotide product. sigmaaldrich.com Another advantage is that dG(dmf)-phosphoramidite exhibits solution stability comparable to that of the standard dA(bz)- and dC(bz)-phosphoramidites. sigmaaldrich.comqualitysystems.com.tw

The choice of protecting group for the exocyclic amine of guanine can significantly impact the efficiency of oligonucleotide synthesis and the purity of the final product. Besides dmf, other commonly used protecting groups include isobutyryl (iBu), acetyl (Ac), benzoyl (Bz), and tert-butylphenoxyacetyl (Tac). journalirjpac.comresearchgate.netqualitysystems.com.tw

Protecting GroupDeprotection ConditionsKey Features
dmf Concentrated ammonia: 2 hrs at 55°C or 1 hr at 65°C. sigmaaldrich.comsigmaaldrich.comFast deprotection, suitable for G-rich sequences, reduces incomplete deprotection. sigmaaldrich.comqualitysystems.com.tw
iBu Concentrated ammonia: 5 hours at 60°C. biosearchtech.comStandard, widely used, but slower deprotection can be problematic for sensitive oligonucleotides. journalirjpac.com
Ac Compatible with ultra-fast deprotection protocols. glenresearch.comUsed for rapid deprotection schemes.
Bz Standard deprotection with concentrated ammonia.A common protecting group for dA and dC. journalirjpac.com
Tac Concentrated ammonia: 15 mins at 55°C or 2 hrs at room temperature. qualitysystems.com.twUltra-fast deprotection under mild conditions, compatible with AMA reagent. qualitysystems.com.tw

The isobutyryl (iBu) group has been a standard for guanine protection but requires longer deprotection times. journalirjpac.combiosearchtech.com The Tac group offers the advantage of extremely rapid deprotection under mild conditions, making it suitable for the synthesis of oligonucleotides with base-labile modifications. qualitysystems.com.tw However, the dmf group provides a balance of stability during synthesis and rapid deprotection, making it a highly effective choice for routine and high-throughput oligonucleotide synthesis. sigmaaldrich.comqualitysystems.com.tw

Phosphitylation at the 3'-Position for Phosphoramidite Formation

The final step in the synthesis of DMT-dG(dmf) phosphoramidite is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group. This process, known as phosphitylation, converts the protected nucleoside into a reactive species ready for oligonucleotide synthesis. google.comentegris.com

Phosphitylation is typically carried out by reacting the 5'-O-DMT-N2-dmf-deoxyguanosine with a phosphitylating agent in the presence of a weak acid activator. The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more frequently, N,N,N',N'-tetraisopropyl-O-(2-cyanoethyl)phosphordiamidite. google.comnih.gov The activator is typically a mild organic acid such as 1H-tetrazole or a derivative thereof. tcichemicals.com

The reaction is conducted under anhydrous conditions in a suitable organic solvent, such as acetonitrile (B52724) or dichloromethane (B109758). google.com The 2-cyanoethyl group serves as a protecting group for the phosphite (B83602), which is stable throughout the synthesis cycles and can be readily removed at the end of the synthesis via β-elimination under mild basic conditions. twistbioscience.com The diisopropylamino group is a good leaving group that is displaced by the 5'-hydroxyl of the growing oligonucleotide chain during the coupling step. twistbioscience.com The resulting this compound is then purified and can be stored as a stable powder or in solution for use in automated DNA synthesizers. medchemexpress.comresearchgate.net

Purification and Characterization of the Monomer

The purity and structural integrity of this compound are paramount for the successful synthesis of oligonucleotides. Several analytical techniques are employed to ensure the monomer meets stringent quality control standards before use.

Purification: Following synthesis, the crude phosphoramidite is typically purified using silica (B1680970) gel column chromatography. This process separates the desired product from unreacted starting materials, by-products, and other impurities. The purified monomer is often obtained as a white to off-white powder or foam after precipitation and drying under high vacuum.

Characterization: A combination of chromatographic and spectroscopic methods is used to confirm the identity and purity of the this compound monomer.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for assessing purity. The compound is separated on a C18 column, and its purity is determined by the peak area. A typical specification for high-quality phosphoramidites is a purity of ≥99.0%. sigmaaldrich.com

³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds and is essential for verifying the integrity of the phosphoramidite moiety. The phosphorus atom in the phosphoramidite typically exhibits a characteristic chemical shift in the range of δ 149 ppm. This analysis also confirms the absence of oxidized phosphate (B84403) (P(V)) impurities, which would appear at a different chemical shift. Purity is often specified as ≥99% by ³¹P-NMR. sigmaaldrich.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (824.90 g/mol ), thereby verifying its chemical identity.

Analytical MethodPurposeTypical Specification
Reversed-Phase HPLCPurity Assessment≥99.0%
³¹P-NMR SpectroscopyPhosphoramidite Integrity and Purity≥99%
Mass Spectrometry (MS)Molecular Weight ConfirmationConforms to 824.90 g/mol
UV/VIS SpectroscopyIdentity ConfirmationConforms to Standard

Chemical Synthesis Procedures for this compound

The synthesis of this compound is a multi-step process that begins with the naturally occurring nucleoside, 2'-deoxyguanosine (B1662781). The procedure involves the sequential addition of protecting groups to prevent unwanted side reactions during oligonucleotide synthesis.

The synthesis can be outlined in three main stages:

5'-Hydroxyl Protection: The synthesis begins with the protection of the 5'-hydroxyl group of 2'-deoxyguanosine. This is achieved by reacting the nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in a pyridine solvent. The DMT group is selectively attached to the primary 5'-hydroxyl group due to its higher reactivity compared to the secondary 3'-hydroxyl group. umich.edu

Exocyclic Amine Protection: The exocyclic N²-amino group of the guanine base is then protected. This is accomplished by treating the 5'-O-DMT-2'-deoxyguanosine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the dimethylformamidine (dmf) protecting group, resulting in 5'-O-DMT-N²-(dmf)-2'-deoxyguanosine. nih.gov

Phosphitylation: The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position. The protected nucleoside is reacted with a phosphitylating agent, typically 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite or 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in an anhydrous solvent like dichloromethane or acetonitrile. nih.gov This reaction is catalyzed by a weak acid, such as pyridinium (B92312) trifluoroacetate (B77799) or 1H-tetrazole, to yield the final product, this compound. nih.govnih.gov

Achieving high yields and purity is crucial for the cost-effective production of high-quality phosphoramidites. Several factors in the synthesis and subsequent use are optimized:

Activator Choice: The choice of activator for the coupling reaction during oligonucleotide synthesis is critical. Activators like 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI) are commonly used to efficiently protonate the diisopropylamino group of the phosphoramidite, making it a good leaving group for the subsequent nucleophilic attack by the 5'-hydroxyl group of the growing DNA chain. nih.govsigmaaldrich.com

Reaction Time and Equivalents: Optimizing coupling times (e.g., shortening to ≤30 seconds) and using a sufficient excess of the phosphoramidite monomer can drive the coupling reaction to near completion, maximizing the stepwise yield.

Oxidizer Concentration: During oligonucleotide synthesis, after the coupling step, the newly formed phosphite triester linkage is oxidized to a more stable phosphate triester. Using a low-concentration iodine oxidizer (e.g., 0.02 M) is recommended when using dG(dmf) amidites to minimize potential side reactions. sigmaaldrich.com

Moisture Control: Phosphoramidites are extremely sensitive to moisture, which can cause hydrolysis of the reactive phosphoramidite group to an unreactive H-phosphonate. Therefore, all reactions are carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., argon or nitrogen). nih.gov

ParameterOptimization StrategyRationale
ActivatorUse of efficient activators like ETT or DCIEnsures rapid and complete activation for high coupling efficiency.
Coupling TimeShorten to ≤30 secondsMinimizes side reactions and improves throughput.
OxidizerUse low-concentration (0.02 M) iodineReduces acid exposure and potential for depurination.
MoistureMaintain strictly anhydrous conditionsPrevents hydrolysis of the phosphoramidite to an inactive form.

The inherent reactivity of the phosphoramidite moiety necessitates careful handling and storage to prevent degradation and ensure consistent performance.

Storage: Solid this compound should be stored in a freezer at -20°C under an inert gas atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect it from moisture and air. broadpharm.commedchemexpress.com

Handling: Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the cold powder. All manipulations, including weighing and dissolution, must be performed under anhydrous conditions. Anhydrous acetonitrile is the standard diluent for preparing solutions for use on automated DNA synthesizers.

Solution Stability: Once dissolved, phosphoramidite solutions have limited stability and should be used promptly. The stability in solution decreases in the order T > dC > dA > dG, with guanosine (B1672433) phosphoramidites being the most susceptible to degradation. sigmaaldrich.com

Mechanistic Insights into Phosphoramidite Formation and Stability

The protecting groups on the 2'-deoxyguanosine monomer are strategically chosen to fulfill specific roles during the automated, cyclical process of oligonucleotide synthesis.

Role of the DMT Group: The 4,4'-dimethoxytrityl (DMT) group serves several critical functions. Firstly, it protects the 5'-hydroxyl group, preventing it from participating in the phosphitylation reaction intended for the 3'-hydroxyl group during monomer synthesis and preventing self-polymerization during oligonucleotide synthesis. sigmaaldrich.com Secondly, the DMT group is acid-labile, meaning it can be removed quickly and quantitatively at the beginning of each synthesis cycle with a mild acid like trichloroacetic acid (TCA), exposing the 5'-hydroxyl for the next coupling reaction. sigmaaldrich.comphenomenex.com Finally, the DMT cation that is cleaved off has a characteristic orange color and strong UV absorbance, which allows for real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis. sigmaaldrich.com

Role of the dmf Group: The N²-dimethylformamidine (dmf) group protects the exocyclic amino group on the guanine base. This prevents the lone pair of electrons on the nitrogen from participating in unwanted side reactions during the phosphitylation and coupling steps. The dmf group is considered a "fast deprotection" group compared to the more traditional isobutyryl (iBu) group. sigmaaldrich.com It can be removed more rapidly under standard deprotection conditions with concentrated ammonia (e.g., 1 hour at 65°C). sigmaaldrich.com This is particularly advantageous for the synthesis of guanine-rich sequences, where the slower deprotection of the iBu group can be incomplete, leading to lower yields of the full-length oligonucleotide. sigmaaldrich.comsigmaaldrich.com

Applications of Dmt Dg Dmf Phosphoramidite in Oligonucleotide Synthesis

Standard Solid-Phase Oligonucleotide Synthesis (SPOS) with DMT-dG(dmf) Phosphoramidite (B1245037)

Solid-phase synthesis, utilizing the phosphoramidite method, is the standard for producing custom oligonucleotides. wikipedia.orgtcichemicals.com This process involves a cyclical series of chemical reactions to elongate the oligonucleotide chain, which is anchored to a solid support. eurofinsgenomics.comsigmaaldrich.com DMT-dG(dmf) Phosphoramidite is specifically designed to integrate seamlessly into this well-established workflow. The synthesis proceeds in the 3' to 5' direction, opposite to biological DNA synthesis. wikipedia.orgsigmaaldrich.com

Integration into Automated DNA Synthesizers

This compound is formulated for compatibility with widely used automated DNA synthesizers, such as those from Applied Biosystems (ABI). sigmaaldrich.com A key advantage is its ability to directly substitute the more traditional isobutyryl-protected deoxyguanosine phosphoramidite, dG(ib), without requiring significant alterations to existing synthesis protocols or reagents. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Due to its comparable stability in solution to other standard phosphoramidites like dA(bz) and dC(bz), it can be readily incorporated into the reagent lines of automated platforms. sigmaaldrich.comsigmaaldrich.com

Coupling Efficiency and Reaction Kinetics

The success of oligonucleotide synthesis is heavily dependent on the efficiency of each coupling step. High coupling efficiencies are critical for achieving a high yield of the full-length product, especially for longer oligonucleotides. This compound consistently demonstrates high coupling efficiencies, typically exceeding 99%. eurofinsgenomics.comthermofisher.com This high efficiency minimizes the formation of failure sequences (n-1 shortmers), contributing to a higher purity of the final product. sigmaaldrich.com

ParameterTypical Value/ConditionSource(s)
Coupling Efficiency >99% eurofinsgenomics.comthermofisher.com
Standard Coupling Time 30-45 seconds biosearchtech.com
Activator 0.25 M 1H-Tetrazole or equivalent
Strategy for Difficult Couplings Double Coupling

Activation and Coupling Steps

The synthesis cycle begins with the removal of the 5'-hydroxyl protecting group of the nucleotide bound to the solid support. sigmaaldrich.com The subsequent coupling step involves two key stages: activation and coupling.

Activation: The this compound, dissolved in anhydrous acetonitrile (B52724), is mixed with an activator solution. sigmaaldrich.combiotage.com The activator is a mild acid, typically an azole catalyst such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI). wikipedia.orgsigmaaldrich.com The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. biotage.com

Coupling: The activated phosphoramidite is then delivered to the synthesis column. The free 5'-hydroxyl group of the support-bound oligonucleotide chain performs a nucleophilic attack on the phosphorus atom of the activated phosphoramidite. sigmaaldrich.combiotage.com This reaction displaces the protonated diisopropylamine (B44863) and forms a new, unstable phosphite (B83602) triester linkage, extending the oligonucleotide chain by one base. sigmaaldrich.com A several-fold excess of the phosphoramidite and activator is used to drive the reaction to completion. sigmaaldrich.combiosearchtech.com

Oxidation and Capping Steps

Following the coupling reaction, two essential steps are performed to stabilize the newly formed linkage and to manage any unreacted chains.

Capping: Despite high coupling efficiencies, a small fraction of the 5'-hydroxyl groups on the growing chains may fail to react. To prevent these unreacted chains from participating in subsequent coupling cycles, which would result in oligonucleotides with internal deletions, they are permanently blocked in a step called "capping". biotage.comusp.org This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. sigmaaldrich.com

Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate (B84403) triester. sigmaaldrich.com This is accomplished through an oxidation step, commonly using a solution of iodine in a tetrahydrofuran/water/pyridine (B92270) mixture. biotage.com When using this compound, it is often recommended to use a lower concentration of the iodine oxidizer (e.g., 0.02 M) to prevent potential side reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Detritylation Process (DMT Removal)

Each phosphoramidite monomer, including DMT-dG(dmf), is protected at the 5'-hydroxyl position with a dimethoxytrityl (DMT) group. wikipedia.orgresearchgate.net This bulky, acid-labile group prevents unwanted polymerization during the phosphitylation of the nucleoside and during the coupling reaction itself. atdbio.com At the beginning of each synthesis cycle, this DMT group must be removed to free the 5'-hydroxyl for reaction with the next incoming phosphoramidite. eurofinsgenomics.comsigmaaldrich.com

This removal, known as detritylation, is achieved by treating the support-bound oligonucleotide with a mild acid, typically 2-3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) or toluene. wikipedia.orgbiosearchtech.comsigmaaldrich.com The cleavage of the DMT group produces a highly stable orange-colored DMT carbocation. biotage.comsigmaaldrich.com The intensity of this color, which can be measured spectrophotometrically at approximately 495 nm, is directly proportional to the number of DMT groups cleaved. biotage.comthermofisher.com This provides a real-time, quantitative measure of the coupling efficiency of the preceding cycle, allowing for immediate monitoring of the synthesis performance. biotage.comsigmaaldrich.com

Deprotection Strategies Utilizing the dmf Group in Oligonucleotide Synthesis

After the completion of chain assembly, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the phosphate backbone (cyanoethyl groups) and the nucleobases must be removed. The choice of the N-protecting group on the guanine (B1146940) base is critical for the speed and efficiency of this final deprotection step. sigmaaldrich.com

The dimethylformamidine (dmf) group on this compound is classified as a "fast-deprotecting" group, offering a significant advantage over the conventional and more robust isobutyryl (ibu) group. sigmaaldrich.com This feature is particularly beneficial for the synthesis of guanine-rich sequences, which are often prone to incomplete deprotection when the ibu group is used, leading to undesired modifications in the final product. sigmaaldrich.comsigmaaldrich.com

The use of the dmf group allows for substantially milder and faster deprotection conditions. biotage.com With standard concentrated ammonium (B1175870) hydroxide (B78521), complete deprotection can be achieved in 1 hour at 65°C or 2 hours at 55°C, a considerable reduction from the overnight treatment often required for the ibu group. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Furthermore, the dmf group is compatible with "UltraFAST" deprotection protocols, which employ mixtures like ammonium hydroxide/methylamine (B109427) (AMA). glenresearch.comglenresearch.com Using AMA, oligonucleotides synthesized with dmf-dG and Ac-dC can be fully deprotected in as little as 5-10 minutes at 65°C. biosearchtech.comglenresearch.com This rapid deprotection minimizes exposure of the oligonucleotide to harsh basic conditions, preserving the integrity of the final product.

Deprotection ReagentTemperatureTimeProtecting Group CompatibilitySource(s)
Concentrated Ammonium Hydroxide65°C1 hourdmf-dG sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Concentrated Ammonium Hydroxide55°C2 hoursdmf-dG sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Ammonium Hydroxide/Methylamine (AMA)65°C5-10 minutesdmf-dG, Ac-dC biosearchtech.comglenresearch.com
t-Butylamine/Water (1:3)60°C6 hoursdmf-dG glenresearch.comscribd.com

Accelerated Deprotection Kinetics with dmf-Protected Guanine

A crucial step in oligonucleotide synthesis is the final deprotection, where protecting groups are removed from the nucleobases and the phosphate backbone. The conventional protecting group for guanine has been the isobutyryl (iBu) group. However, the amide bond of the N2-isobutyryl-deoxyguanosine is notably stable, requiring harsh conditions and extended reaction times for its removal, typically an overnight treatment with concentrated ammonium hydroxide at 55 °C.

The dimethylformamidine (dmf) protecting group offers a significant kinetic advantage. The dmf group is considerably more labile under basic conditions than the iBu group, allowing for dramatically reduced deprotection times. glenresearch.com This accelerated removal is a key feature of this compound. sigmaaldrich.com Research and supplier specifications consistently show that oligonucleotides synthesized with dmf-protected guanine can be fully deprotected in a fraction of the time required for those with iBu-protected guanine. sigmaaldrich.com

The table below compares typical deprotection conditions for dmf-protected guanine versus the conventional iBu-protected guanine, illustrating the kinetic advantage.

Protecting GroupReagentTemperatureTime
dmf Conc. Ammonia (B1221849)65 °C1 hour
dmf Conc. Ammonia55 °C2 hours
iBu Conc. Ammonia55 °C8-17 hours

This table presents a comparison of typical deprotection times for Dimethylformamidine (dmf) and Isobutyryl (iBu) protected guanine residues in oligonucleotide synthesis.

This rapid deprotection is particularly advantageous for sequences rich in guanine, where the cumulative effect of slow deprotection at multiple sites can lead to incomplete removal of the protecting groups, resulting in a lower yield of the desired full-length oligonucleotide. sigmaaldrich.com

Compatibility with "Fast" and "Ultrafast" Deprotection Protocols

The demand for high-throughput oligonucleotide synthesis has driven the development of "fast" and "ultrafast" deprotection protocols. These methods employ more potent amine-based reagents, such as a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA), to expedite the removal of protecting groups. glenresearch.com

This compound is fully compatible with these advanced protocols. The lability of the dmf group is well-suited to the conditions of AMA treatment, which can complete the deprotection of all standard bases in as little as 10 minutes at 65 °C. glenresearch.com This compatibility is a significant advantage, as the traditional iBu-dG is much slower to deprotect even with AMA. The use of dmf-dG in conjunction with acetyl (Ac) protected dC is a cornerstone of the UltraFAST deprotection system. glenresearch.com

Deprotection ProtocolReagentTemperatureTimeCompatible dG Amidite
Standard Conc. Ammonia55 °C8-17 hoursdG(iBu)
Fast Conc. Ammonia65 °C1 hourdG(dmf)
Ultrafast AMA (1:1 NH₄OH/MeNH₂)65 °C5-10 minutesdG(dmf), dG(Ac)

This interactive data table outlines the compatibility of different guanine phosphoramidites with various deprotection protocols, highlighting the significant reduction in time achieved with dmf-dG and ultrafast methods.

This synergy between the dmf protecting group and rapid deprotection reagents is crucial for applications requiring rapid turnaround times. sigmaaldrich.com

Minimizing Base Modification during Deprotection

While speed is a primary advantage, the conditions of deprotection can also induce unwanted side reactions and modifications of the nucleobases. A common issue during oligonucleotide synthesis is the formation of base modifications. For instance, during the capping step, which uses acetic anhydride to block unreacted 5'-hydroxyl groups, the O6 position of guanine can be susceptible to modification. nih.gov Furthermore, incomplete deprotection of the N2-isobutyryl group on guanine is a frequent problem, leading to a heterogeneous final product.

Impact on Overall Synthesis Time and High-Throughput Production

This acceleration is a key enabler for high-throughput oligonucleotide production. sigmaaldrich.com In facilities that synthesize thousands of oligonucleotides per day, the ability to rapidly deprotect and process the products is essential for maintaining workflow efficiency. The direct substitution of dG(iBu) with dG(dmf) phosphoramidite requires no other changes to the standard synthesis cycle protocols, making it an easy and effective upgrade for increasing throughput. sigmaaldrich.comsigmaaldrich.com The result is the ability to rapidly synthesize oligonucleotides of high purity and in high yield, boosting the efficiency of large-scale production. sigmaaldrich.com

Synthesis of Modified Oligonucleotides Incorporating this compound

Beyond standard oligonucleotides, this compound is also a valuable tool for the synthesis of more complex and modified DNA structures. Its favorable chemical properties facilitate the creation of oligonucleotides with non-standard linkages and the reliable incorporation of guanine into challenging sequences.

Generation of Oligonucleotides with Altered Linkages (e.g., 3'-3', 5'-5')

Standard oligonucleotide synthesis proceeds in a 3' to 5' direction, creating a chain of nucleotides linked by 3'-5' phosphodiester bonds. sigmaaldrich.com However, certain applications in antisense technology and structural biology require oligonucleotides with altered, non-natural linkages, such as 3'-3' or 5'-5' junctions. These inverted linkages can be used to create structures like parallel-stranded duplexes or to cap the ends of oligonucleotides to increase their nuclease resistance.

The synthesis of these structures is made possible by using "reverse phosphoramidites," where the DMT protecting group is on the 3'-hydroxyl and the phosphoramidite moiety is on the 5'-hydroxyl. A DMT-dG(dmf)-CE Reverse Phosphoramidite is specifically designed for this purpose. creative-biogene.com To create a 3'-3' linkage, for example, synthesis is initiated on a standard solid support, proceeding in the normal 3'-5' direction. For the final coupling step, a reverse phosphoramidite is used. This results in the terminal nucleoside being linked via its 3'-hydroxyl to the 5'-hydroxyl of the preceding residue, creating a 3'-3' linkage. Similarly, a 5'-5' linkage can be constructed by starting synthesis on a support functionalized with a 5'-linked nucleoside and using reverse phosphoramidites. The use of the dmf-protected guanine in these reverse phosphoramidites ensures that the subsequent deprotection step remains fast and efficient, preserving the integrity of these specialized constructs.

Site-Specific Incorporation of Guanine Residues in Complex Sequences

Many biologically significant DNA sequences are rich in guanine. These sequences have a propensity to form stable, four-stranded secondary structures known as G-quadruplexes, which are implicated in the regulation of gene expression and are targets for drug development. The synthesis of these G-rich oligonucleotides (GROs) can be challenging due to the aggregation of the growing chains on the solid support and the difficulty in completely deprotecting multiple guanine residues.

This compound is particularly well-suited for the synthesis of such complex, G-rich sequences. sigmaaldrich.com The electron-donating nature of the dmf group offers some protection against depurination (the cleavage of the glycosidic bond between the guanine base and the sugar), which can occur during the acidic detritylation step of each synthesis cycle. glenresearch.com More importantly, its rapid deprotection kinetics ensure the complete removal of all protecting groups, even in long stretches of consecutive guanines. This prevents the accumulation of incompletely deprotected species that are difficult to purify and can interfere with the proper folding and function of the G-quadruplex. The ability to reliably synthesize high-purity GROs is essential for accurately studying their structure, stability, and biological activity. nih.gov

Synthesis of G-Rich Sequences and Challenges

This compound has emerged as a preferred reagent for mitigating these challenges. The dimethylformamidine (dmf) protecting group offers a significant advantage over the more traditional isobutyryl (ib) group. sigmaaldrich.comsigmaaldrich.com The dmf group is considerably more labile under standard deprotection conditions, which facilitates its rapid and complete removal. This is especially crucial in G-rich sequences where steric hindrance and the formation of secondary structures can impede the access of the deprotection solution to the protecting groups. sigmaaldrich.com Research indicates that the use of the dG(dmf) monomer greatly reduces instances of incomplete deprotection compared to the conventional dG(ib) monomer. sigmaaldrich.comsigmaaldrich.com

Another challenge in synthesizing G-rich sequences is the potential for aggregation and the formation of complex secondary structures on the solid support, which can lower coupling efficiency. While the phosphoramidite chemistry itself is highly efficient, with coupling yields typically exceeding 99%, the repetitive nature of G-rich sequences can exacerbate any minor inefficiencies, leading to a significant decrease in the yield of the full-length product. eurofinsgenomics.comtwistbioscience.com The high coupling efficiency associated with Proligo®'s DNA phosphoramidites, including DMT-dG(dmf), helps to ensure high-yield synthesis of quality oligonucleotides. sigmaaldrich.com

The faster deprotection kinetics of the dmf group is a key research finding that underscores its utility. Compared to the isobutyryl group, the dmf group can be cleaved much more rapidly, reducing the exposure of the oligonucleotide to harsh basic conditions and thereby minimizing potential side reactions. sigmaaldrich.com

Protecting GroupDeprotection Conditions (Concentrated Ammonia)Reference
dmf 2 hours at 55°C or 1 hour at 65°C sigmaaldrich.comsigmaaldrich.com
ib 8-16 hours at 55°C

Role in the Synthesis of Gene Fragments and Derivatives

The automated, solid-phase synthesis of DNA using phosphoramidite chemistry is the foundational technology for modern molecular biology, enabling the creation of synthetic genes and their derivatives. twistbioscience.comsigmaaldrich.com this compound plays a critical role as one of the four essential building blocks in this process. The construction of entire gene fragments is typically achieved by synthesizing a series of shorter, overlapping oligonucleotides, which are then assembled and ligated into the full-length gene.

The success of this strategy is highly dependent on the fidelity and purity of the initial synthetic oligonucleotide fragments. The high coupling efficiency (>99%) and the clean, rapid deprotection afforded by the dmf protecting group on the guanosine (B1672433) monomer are paramount. sigmaaldrich.comeurofinsgenomics.com These features ensure that the synthesized fragments have the correct sequence and are of high purity, which is essential for the subsequent enzymatic assembly steps to proceed efficiently and accurately. The use of high-quality phosphoramidites like DMT-dG(dmf) minimizes the presence of truncated or failure sequences (n-1), which could otherwise interfere with the correct assembly of the target gene. eurofinsgenomics.com

Beyond the synthesis of standard gene fragments, this compound is also integral to creating a wide array of gene derivatives for various research, diagnostic, and therapeutic applications. These derivatives often involve modifications to the standard oligonucleotide structure to confer specific properties.

Examples of Synthesized Gene Derivatives:

Antisense Oligonucleotides: These are short, synthetic DNA or RNA strands designed to bind to a specific mRNA sequence, thereby inhibiting the expression of a particular gene. The reliable incorporation of dG is crucial for their sequence-specific binding. tcichemicals.com

Probes for Diagnostic Assays: Oligonucleotides with reporter molecules (e.g., fluorophores, quenchers) are used in techniques like PCR to detect and quantify specific DNA or RNA sequences.

Nuclease-Resistant Derivatives: Natural oligonucleotides are susceptible to degradation by cellular nucleases. To enhance their stability for in vivo applications, modifications can be introduced. One common strategy is the creation of a 3'-3' linkage by adding an inverted nucleotide at the 3'-terminus, which acts as a cap against 3'-exonucleases. glenresearch.com This is often accomplished using "reverse" phosphoramidites, where the synthesis proceeds from the 5' to the 3' direction for the final base addition. glenresearch.comcreative-biogene.com

Site-Directed Mutagenesis: Synthetic oligonucleotides containing specific base changes are used to introduce mutations into genes to study the resulting changes in protein function.

In each of these applications, the chemical integrity of every incorporated nucleotide is critical. The advantages of the dmf protecting group—namely, preventing incomplete deprotection and ensuring high-purity synthesis—make this compound a vital component in the reliable production of these essential tools for genetic research and biotechnology. sigmaaldrich.com

Advanced Research Applications and Methodological Considerations

DMT-dG(dmf) Phosphoramidite (B1245037) in the Synthesis of Nucleic Acid-Centered Therapies

DMT-dG(dmf) Phosphoramidite is a fundamental building block in the chemical synthesis of DNA and RNA oligonucleotides. nih.govaxispharm.com Its high coupling efficiency and the specific nature of its dimethylformamidine (dmf) protecting group make it particularly valuable for the development of nucleic acid-based therapeutics. sigmaaldrich.comsigmaaldrich.com Phosphoramidites, as highly reactive derivatives of nucleosides, are the essential monomers for the automated solid-phase synthesis of oligonucleotide sequences, a technology that has transformed therapeutic research and development. axispharm.combisresearch.com

Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. huarenscience.com The synthesis of these therapeutic molecules relies on the precise, stepwise addition of nucleoside phosphoramidites, with this compound serving as the precursor for incorporating deoxyguanosine residues into the ASO sequence. tcichemicals.com

The choice of the dmf protecting group for the guanosine (B1672433) base is a key methodological consideration. Compared to the traditional isobutyryl (ib) group, the dmf group offers the significant advantage of faster deprotection times under milder conditions. sigmaaldrich.comsigmaaldrich.com This feature is especially beneficial for the synthesis of G-rich sequences, where incomplete deprotection can be a common issue, and for preserving sensitive modifications elsewhere in the oligonucleotide. sigmaaldrich.comsigmaaldrich.com The enhanced deprotection kinetics increase the efficiency of high-throughput synthesis, which is critical for screening ASO candidates. sigmaaldrich.com

Table 1: Comparison of Deprotection Times for dG Protecting Groups

Protecting Group Reagent Temperature Deprotection Time Reference
dmf Concentrated Ammonia (B1221849) 65 °C 1 hour sigmaaldrich.com
dmf Concentrated Ammonia 55 °C 2 hours sigmaaldrich.com
ib Concentrated Ammonia 55 °C 8-16 hours sigmaaldrich.comsigmaaldrich.com

The phosphoramidite method is central to the discovery and development of novel nucleic acid-based drugs. huarenscience.comacs.org The ability to rapidly and reliably synthesize custom oligonucleotides using building blocks like this compound allows researchers to create vast libraries of potential therapeutic agents for screening. medchemexpress.com These agents are not limited to ASOs but also include small interfering RNAs (siRNAs), aptamers, and guide RNAs for CRISPR-Cas9 gene-editing systems. axispharm.comhuarenscience.com

In this context, the stability and purity of the phosphoramidite monomers are paramount. This compound is known for its stability in solution, comparable to the standard phosphoramidites for dA, dC, and dT, ensuring consistent performance in automated synthesizers. sigmaaldrich.comsigmaaldrich.com The high coupling efficiency leads to higher-quality, full-length oligonucleotides, which is essential for advancing a candidate from initial discovery to preclinical and clinical development. sigmaaldrich.com The development of specialized phosphoramidites, such as the TheraPure™ line which includes a DMF-protected dG, underscores the industry's need for highly pure and well-characterized reagents for therapeutic applications. thermofisher.com

Research into DNA Modification and Functionalization using this compound

While this compound is itself a standard building block, it is integral to the synthesis of oligonucleotides that are subsequently modified for a wide array of research applications. The core oligonucleotide sequence is constructed using the four canonical phosphoramidites, including DMT-dG(dmf), before or after which specialized functional monomers are incorporated.

The attachment of fluorescent dyes or reactive handles to oligonucleotides is a common strategy for their use as probes in molecular diagnostics and advanced biological research. huarenscience.comthermofisher.com The synthesis of these labeled molecules typically involves building the desired DNA sequence using standard phosphoramidites and then incorporating a final phosphoramidite monomer that carries the label.

Cy5-labeling : Cyanine dyes like Cy5 are popular fluorescent labels. aatbio.com A Cy5 phosphoramidite can be added during solid-phase synthesis to label the oligonucleotide. nih.gov The underlying DNA strand, containing deoxyguanosine from this compound, serves as the scaffold. The use of the dmf protecting group on guanine (B1146940) is compatible with the deprotection conditions required for Cy5, which can be sensitive to prolonged exposure to harsh bases and high temperatures. glenresearch.com

DBCO-functionalization : Dibenzocyclooctyne (DBCO) is a reagent used for copper-free "click chemistry," a highly efficient bioorthogonal conjugation reaction. glenresearch.com A DBCO phosphoramidite can be incorporated into an oligonucleotide sequence, enabling it to be easily conjugated to other molecules containing an azide group. glenresearch.com The synthesis of the DBCO-modified oligonucleotide relies on the standard synthesis cycle, and the dmf-dG monomer is compatible with the recommended deprotection conditions for DBCO-containing strands, such as using ammonium (B1175870) hydroxide (B78521) overnight at room temperature. glenresearch.com

Table 2: Examples of Functional Phosphoramidites and Their Applications

Functional Group Phosphoramidite Name Application
Fluorescent Dye Cy5 Phosphoramidite Fluorescence Resonance Energy Transfer (FRET), PCR probes, imaging aatbio.comnih.gov
Click Chemistry Handle DBCO-Serinol Phosphoramidite Copper-free click chemistry, bioconjugation glenresearch.com
Biotinylation Biotin Phosphoramidite Affinity purification, immobilization, detection
Amino-Linker Amino-Modifier Phosphoramidite Post-synthesis conjugation to NHS esters

Functionalized oligonucleotides, synthesized using this compound as a core component, can be conjugated to various materials to create advanced hybrid structures. For example, oligonucleotides functionalized with a DBCO group can be "clicked" onto azide-modified nanoparticles, surfaces, or other biomolecules. lumiprobe.com This methodology is central to the development of nucleic acid-based biosensors, targeted drug delivery systems, and self-assembling nanomaterials. huarenscience.com The precise sequence of the oligonucleotide, constructed with high fidelity using phosphoramidites like dG(dmf), dictates the recognition and binding properties of the final conjugate.

Research into novel oligonucleotide analogs aims to enhance properties such as stability against nucleases, binding affinity, and cellular uptake. This often involves modifications to the phosphate (B84403) backbone, the sugar moiety, or the nucleobase. This compound serves as the standard monomer for deoxyguanosine in the synthesis of these analogs. It can be used in combination with modified phosphoramidites to create chimeric oligonucleotides. For instance, a sequence might contain standard DNA bases synthesized from this compound alongside locked nucleic acid (LNA) or 2'-O-methyl RNA monomers to create a "gapmer" ASO with specific properties. tcichemicals.com Furthermore, the development of reverse phosphoramidites, including a DMT-dG(dmf) version, allows for the synthesis of oligonucleotides with atypical 5'-5' or 3'-3' linkages for specialized structural studies. creative-biogene.com

Q & A

Basic Research Questions

Q. How does DMT-dG(dmf) Phosphoramidite improve synthesis efficiency for G-rich sequences compared to conventional dG(ib) amidites?

  • Methodological Answer : DMT-dG(dmf) incorporates a dimethylformamidine (DMF) protecting group, which enables faster deprotection (2 hours at 55°C or 1 hour at 65°C in concentrated ammonia) compared to the isobutyryl (ib) group. This reduces incomplete deprotection in G-rich sequences, minimizing truncated oligonucleotides. The DMF group also maintains stability in solution equivalent to standard amidites (e.g., dA(bz), dC(bz)), allowing direct substitution of dG(ib) without altering synthesis protocols .

Q. What are the optimal storage conditions and stability considerations for this compound in long-term oligonucleotide synthesis projects?

  • Methodological Answer : Store the amidite at -20°C in anhydrous acetonitrile or dichloromethane to prevent hydrolysis. Purity degradation can be monitored via 31P-NMR (≥98% purity) or reverse-phase HPLC (≥99%). Stability is maintained for ≥2 years under these conditions, but repeated freeze-thaw cycles should be avoided to minimize oxidation .

Q. How to validate the purity and structural integrity of this compound batches using analytical techniques?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥99.0% purity.
  • Structural Integrity : 31P-NMR can verify phosphoramidite bond integrity (δ ~149 ppm). Mass spectrometry (MS) confirms molecular weight (824.90 g/mol) .

Advanced Research Questions

Q. What experimental strategies can mitigate depurination risks during solid-phase synthesis using this compound?

  • Methodological Answer : Depurination in G-rich regions is minimized by:

  • Using low-concentration iodine oxidizer (0.02 M) to reduce acid exposure.
  • Shortening coupling times (≤30 seconds) and employing tetrazole activators (e.g., 5-ethylthio-1H-tetrazole) for efficient phosphoramidite activation.
  • Post-synthesis, validate full-length products via MALDI-TOF MS or denaturing PAGE .

Q. How do solvent choice and coupling times influence the stepwise yield of DMT-dG(dmf) amidite in automated synthesizers?

  • Methodological Answer :

  • Solvent Compatibility : Use anhydrous acetonitrile for amidite dissolution to prevent moisture-induced degradation. Avoid DMF-containing solvents, which may interfere with coupling.
  • Coupling Efficiency : Optimize coupling time to 30–45 seconds with 0.25 M tetrazole. For challenging sequences (e.g., high GC content), double coupling or 2–3 equivalents of amidite improve yields .

Q. What methodologies are recommended for analyzing and resolving truncated sequences caused by amidite degradation?

  • Methodological Answer :

  • Analytical Techniques : Use ion-pair HPLC-MS to identify truncations. Compare retention times with synthetic standards.
  • Preventive Measures : Pre-purify amidite batches via flash chromatography (silica gel, ethyl acetate/hexane gradient). For on-column degradation, employ real-time trityl monitoring to detect coupling failures .

Q. How does the DMF protecting group in DMT-dG(dmf) impact oligonucleotide solubility during reverse-phase purification?

  • Methodological Answer : The DMF group increases hydrophobicity, requiring gradient elution with 10–40% acetonitrile in 0.1 M TEAA buffer for HPLC purification. Post-deprotection, oligonucleotides exhibit improved aqueous solubility (≥2.5 mg/mL in DMSO/PEG300/Tween80/saline) .

Data Contradiction Analysis

  • Deprotection Time Variability : reports deprotection at 55–65°C, while some protocols suggest room-temperature deprotection for labile sequences. Researchers should validate conditions using UV spectroscopy (260 nm) to monitor base release kinetics and adjust ammonia concentration (28–32%) accordingly .
  • Stability Claims : While claims stability at -20°C, notes potential degradation in DMSO solutions. Always verify amidite integrity via TLC (Rf ~0.5 in ethyl acetate/hexane) before large-scale synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.